An In-Depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structure, explore a plausible synthetic route with a detailed experimental protocol, and discuss its potential as a scaffold for developing novel therapeutics, particularly as a modulator of the histamine H3 receptor.
Introduction: The Significance of the Tetrahydronaphthyridinone Core
The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] The partially saturated version, the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core, offers a three-dimensional geometry that can be exploited for specific receptor interactions, moving beyond the planarity of many aromatic systems. This structural feature is crucial for designing selective ligands for complex biological targets.
Our focus, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (Figure 1), incorporates a benzyl group at the N-6 position. This bulky, lipophilic substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross the blood-brain barrier and interact with specific hydrophobic pockets within a receptor's binding site.
Figure 1: Chemical Structure of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Proposed synthetic route to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate
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Rationale: The Dieckmann condensation is a reliable method for forming five- and six-membered rings through intramolecular cyclization of a dicarboxylate. In this step, the nitrogen atom of the pyridine ring acts as the nucleophile to initiate the cyclization.
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Procedure:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene under an inert atmosphere (N₂), add a solution of diethyl 2-(cyanomethyl)pyridine-3,5-dicarboxylate (1.0 eq) in anhydrous toluene dropwise at 0 °C.
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After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to 0 °C and quench by the slow addition of ethanol, followed by water.
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Separate the aqueous layer and wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
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Step 2: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
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Rationale: This step involves the hydrolysis of the ester and subsequent decarboxylation to yield the core tetrahydronaphthyridinone scaffold.
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Procedure:
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Dissolve the product from Step 1 in a 2M aqueous solution of sodium hydroxide and heat to reflux for 2-3 hours.
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Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.
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Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.
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Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
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Step 3: Synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
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Rationale: Reductive amination is a highly efficient method for the N-alkylation of secondary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
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Procedure:
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To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq) and stir at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.
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Structural Characterization
The structure of the final compound would be confirmed using a combination of spectroscopic techniques. The expected data is summarized in Table 1.
Table 1: Predicted Spectroscopic Data for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic methylene protons (approx. 3.6 ppm), and multiplets for the aliphatic protons of the tetrahydropyridine ring. A broad singlet for the N-H proton of the pyridone ring would also be expected. |
| ¹³C NMR | Resonances for the carbonyl carbon (approx. 165-175 ppm), aromatic carbons of the benzyl and pyridone rings, the benzylic methylene carbon (approx. 50-60 ppm), and the aliphatic carbons of the tetrahydropyridine ring. |
| IR | A strong absorption band for the C=O stretch of the lactam (approx. 1650-1680 cm⁻¹), N-H stretching vibration (approx. 3200-3400 cm⁻¹), and characteristic bands for aromatic C-H and C=C bonds. |
| Mass Spec | A molecular ion peak [M]+ corresponding to the molecular weight of 240.31 g/mol . [3] |
Potential Biological Activity and Therapeutic Applications
The tetrahydronaphthyridine scaffold is a key feature in several biologically active molecules. Notably, this core is found in compounds designed as histamine H3 receptor antagonists. [4][5]The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have shown therapeutic potential in treating a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
The presence of the benzyl group in 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one suggests that it could serve as a valuable intermediate or a lead compound in the development of novel H3 receptor antagonists. The benzyl moiety can be readily modified to explore the structure-activity relationship (SAR) and optimize the compound's affinity, selectivity, and pharmacokinetic profile.
Potential therapeutic pathway for the title compound.
Conclusion and Future Directions
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one represents a molecule of considerable interest for medicinal chemists and drug development professionals. Its synthesis, achievable through established organic chemistry reactions, provides access to a versatile scaffold. The structural features of this compound, particularly the combination of the tetrahydronaphthyridinone core and the N-benzyl group, make it a promising candidate for further investigation as a modulator of the histamine H3 receptor.
Future research should focus on the successful synthesis and full spectroscopic characterization of this compound to confirm the proposed structure. Subsequently, in vitro and in vivo studies are warranted to evaluate its biological activity and to explore its potential as a lead compound for the development of novel therapeutics for neurological disorders.
References
-
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. PubChem CID: 22335145. Available from: [Link]
- Stanton, J. L., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418.
- Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853.
- Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)
- Process for producing 1,6-naphtiridine derivatives and pharmaceutical compositions containing them. Google Patents.
- Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10646-10659.
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF. Available from: [Link]
-
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[3][6]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[3][7]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. Available from: [Link]
- Holub, J., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 1956-1969.
- Henao, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 27(4), 299-303.
- Wortmann, L., et al. (2019). Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry, 62(22), 10243-10261.
-
Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available from: [Link]
- Meuzelaar, G. J., Maat, L., & Sheldon, R. A. (1999). Synthesis of benzyl substituted tetrahydropyridines and 1,2,3,4-tetrahydroisoquinolines via acid catalyzed cyclization of γ,δ-unsaturated N-formyl-N-styryl amines. Tetrahedron, 55(14), 4481-4488.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
1-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-one. PubChem. Available from: [Link]
- New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. Google Patents.
- Preparation of 1-benzyl-1:2:3:4:5:6:7:8-octahydro-isoquinoline. Google Patents.
- Tetrahydronaphthyridines and aza derivatives thereof as histamine h3 receptor antagonists. Google Patents.
- Heterocyclic compounds and uses thereof. Google Patents.
-
Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. PubMed Central. Available from: [Link]
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. Available from: [Link]
-
and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
